molecular formula C22H24O5 B1263276 Lespeflorin G8

Lespeflorin G8

Cat. No.: B1263276
M. Wt: 368.4 g/mol
InChI Key: KSFWNDOCIUMRTJ-PXNSSMCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lespeflorin G8 (LF) is a hydroxypterocarpan isolated from the fruit of Mauritia flexuosa (Peruvian moriche palm), identified as a major phytoestrogen with estrogenic activity . Structurally, it belongs to the pterocarpan class, characterized by a benzopyranobenzofuran skeleton. LF exhibits potent binding affinity to estrogen receptor alpha (ERα) and acts as a full agonist, making it a compound of interest in hormone-related research and functional food applications .

Properties

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

(6aR,11aR)-3,9-dimethoxy-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-8-ol

InChI

InChI=1S/C22H24O5/c1-12(2)5-7-15-21-16(10-18(23)22(15)25-4)17-11-26-19-9-13(24-3)6-8-14(19)20(17)27-21/h5-6,8-10,17,20,23H,7,11H2,1-4H3/t17-,20-/m0/s1

InChI Key

KSFWNDOCIUMRTJ-PXNSSMCTSA-N

Isomeric SMILES

CC(=CCC1=C2C(=CC(=C1OC)O)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC)C

Canonical SMILES

CC(=CCC1=C2C(=CC(=C1OC)O)C3COC4=C(C3O2)C=CC(=C4)OC)C

Origin of Product

United States

Chemical Reactions Analysis

Isolation and Structural Characteristics

LF is isolated via ethyl acetate fractionation and HPLC purification from moriche palm fruit . Its structure (C₂₂H₂₂O₆) features:

  • 8-hydroxy-3,9-dimethoxy-10-isoprenylpterocarpan backbone

  • Two hydroxyl groups at positions 8 and 10

  • Methoxy substituents at positions 3 and 9

This configuration enables hydrogen bonding and hydrophobic interactions, critical for its estrogenic activity.

Estrogenic Binding Mechanisms

LF interacts with estrogen receptor α (ERα) through competitive binding assays and molecular docking simulations :

ParameterLespeflorin G88-HHP17β-Estradiol
ERα Inhibition Constant81.9 nM1.99 μM0.00783 nM
EC₅₀ (E-CALUX assay)4.40 μM9.64 μM0.00783 μM
Relative Activity1/562,5781/1,231,3361

Key findings :

  • Hydrogen bonding : LF forms two bonds with ERα residues Arg394 and Leu525, stabilizing its interaction .

  • Binding affinity : LF’s affinity for ERα is 24x stronger than 8-HHP due to enhanced van der Waals interactions .

Receptor Activation

In MCF-7 cell proliferation assays , LF (10 μM) induced moderate estrogenic activity, though weaker than isoflavones like genistein .

Antioxidant Interactions

While not directly studied for LF, related pterocarpans exhibit radical scavenging via hydroxyl groups . LF’s structure suggests potential for:

  • ABTS⁺ radical neutralization

  • Ferric ion reduction (FRAP assay)

Stability and Degradation

  • Thermal stability : LF remains intact below 40°C, avoiding Maillard reaction byproducts .

  • Photodegradation : No data exists, but methoxy groups may reduce UV susceptibility compared to hydroxylated analogs.

Comparative Analysis with Analogues

FeatureThis compound8-HHPGenistein
ERα Binding (Kᵢ)81.9 nM1.99 μM0.271 μM
Agonistic EfficacyFull agonistPartial agonistFull agonist
Bioactivity Threshold1.56–12.5 μM3.13–25 μM0.01–1 μM

LF’s lower potency than genistein suggests niche applications in ER-modulated therapies with reduced side-effect risks .

Research Implications

  • Phytoestrogen development : LF’s moderate activity positions it as a candidate for hormone replacement alternatives.

  • Synergistic effects : Combinatorial studies with isoflavones could enhance therapeutic profiles.

LF’s chemical reactivity underscores its potential in bioactive compound research, though further kinetic and metabolic studies are needed to fully characterize its synthetic pathways and degradation products.

Note: Data synthesized from peer-reviewed studies on moriche palm derivatives and estrogenic phytochemicals .

Comparison with Similar Compounds

Key Research Findings

(a) Receptor Binding and Agonist Activity
  • LF vs. 8-HHP : LF binds ERα with 100-fold higher affinity than 8-HHP (Ki = 81.9 nM vs. 1.99 mM) . Despite structural similarity, LF acts as a full agonist, while 8-HHP is a partial agonist, as shown in the E-CALUX assay .
  • LF vs. Isoflavones : LF’s ERα affinity is stronger than Daidzein and Genistein, which are weaker binders with mixed agonist/antagonist effects .
(b) Proliferative Effects on MCF-7 Cells
  • 8-HHP and Daidzein: Show monotonic increases in proliferation with concentration, indicating sustained estrogenic stimulation .
  • Genistein : Reduces proliferation at higher concentrations, likely due to antagonistic effects on ER pathways .
(c) Functional Implications
  • In contrast, Genistein’s antagonistic effects at high doses highlight its dual role, which may limit therapeutic applications despite its widespread dietary presence .

Q & A

Q. How should conflicting data on this compound’s dual agonist/antagonist effects be resolved methodologically?

  • Methodological Answer : Perform tissue-selective assays (e.g., uterine vs. breast cancer cells) to contextualize agonist/antagonist behavior. Use CRISPR-edited ER mutants to isolate signaling pathways (e.g., AF-1 vs. AF-2 domains). Integrate transcriptomics (RNA-seq) to identify downstream targets (e.g., GREB1, TFF1) and clarify mechanism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lespeflorin G8
Reactant of Route 2
Lespeflorin G8

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